4-Methyl-2-pyridin-4-yl-phenol

Lipophilicity Drug Design Permeability

4-Methyl-2-pyridin-4-yl-phenol (CAS 1202677-30-2) is a heterocyclic organic compound belonging to the phenylpyridine class, featuring a phenol core substituted with a methyl group at position 4 and a pyridin-4-yl ring at position 2. With a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol, it is supplied as a research chemical with a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry environment.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B12076100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pyridin-4-yl-phenol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2=CC=NC=C2
InChIInChI=1S/C12H11NO/c1-9-2-3-12(14)11(8-9)10-4-6-13-7-5-10/h2-8,14H,1H3
InChIKeyCCAZVHNGBGLGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-pyridin-4-yl-phenol Procurement Guide: Core Identity, Purity Specifications, and Research-Grade Handling


4-Methyl-2-pyridin-4-yl-phenol (CAS 1202677-30-2) is a heterocyclic organic compound belonging to the phenylpyridine class, featuring a phenol core substituted with a methyl group at position 4 and a pyridin-4-yl ring at position 2 [1]. With a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol, it is supplied as a research chemical with a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry environment . The compound's structure merges a phenolic hydroxyl group with a pyridine ring, creating a planar aromatic system capable of hydrogen bonding and π-stacking interactions relevant to medicinal chemistry and materials science [1].

Why 4-Methyl-2-pyridin-4-yl-phenol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Scientific and industrial users cannot simply interchange 4-Methyl-2-pyridin-4-yl-phenol with its closest analogs, such as 2-(pyridin-4-yl)phenol (des-methyl) or 4-methyl-2-(pyridin-2-yl)phenol (regioisomer), due to quantifiable differences in lipophilicity, electronic distribution, and steric profile that directly impact reactivity and biological target engagement. The presence of the 4-methyl group on the phenol ring increases the computed XLogP3 from approximately 2.45 (for the des-methyl analog) to 2.5, altering membrane permeability and solubility [1]. Furthermore, methylation at this position modulates the electron density of the phenol oxygen, affecting its hydrogen-bond donor capacity and metal-chelating properties, which are critical parameters in coordination chemistry and kinase inhibitor design [1]. Such substitutions are known to cause significant shifts in IC50 values within structure-activity relationship (SAR) series, even when the core scaffold appears identical, making uncontrolled substitution a risk for irreproducible results or failed syntheses [2].

Quantitative Differentiation: 4-Methyl-2-pyridin-4-yl-phenol vs. Closest Structural Analogs


Lipophilicity Comparison: 4-Methyl Group Increases LogP Relative to Des-Methyl Analog

4-Methyl-2-pyridin-4-yl-phenol exhibits a computed XLogP3 of 2.5, which is 0.05 log units higher than the 2.45 LogP reported for the direct des-methyl analog 2-(pyridin-4-yl)phenol [1]. This quantifiable increase in lipophilicity, driven by the 4-methyl substituent, enhances the compound's predicted membrane permeability and may improve its intracellular target engagement in cell-based assays relative to the non-methylated scaffold [1].

Lipophilicity Drug Design Permeability

Hydrogen-Bond Donor Acidity Modulation via Electron-Donating Methyl Substituent

The electron-donating 4-methyl group in 4-Methyl-2-pyridin-4-yl-phenol increases the electron density on the phenolic oxygen compared to the unsubstituted 2-(pyridin-4-yl)phenol, as evidenced by the computed Topological Polar Surface Area (TPSA) remaining constant at 33.1 Ų, while the hydrogen bond donor count is 1 for both compounds, indicating that the enhanced electron density does not introduce additional H-bond donors but strengthens the existing donor capacity [1]. This modulated acidity is critical for applications where the phenolic proton is deprotonated to form metal-phenolate complexes, such as in the synthesis of OLED materials or metallodrugs [2].

Coordination Chemistry Catalysis Ligand Design

Regioisomeric Differentiation: Pyridin-4-yl Attachment Dictates Biological Target Engagement

The 4-pyridyl substitution pattern in 4-Methyl-2-pyridin-4-yl-phenol is critical for biological activity, as literature precedent indicates that pyridin-4-yl-containing phenylphenols have been reported to inhibit cyclin-dependent kinases (CDKs) with IC50 values in the low nanomolar range (e.g., 6.8 nM for certain analogs in CDK4/cyclinD1 assays) [1]. While specific IC50 data for this exact compound is not publicly available, the 4-pyridyl isomer is known to exhibit superior kinase hinge-binding compared to pyridin-2-yl or pyridin-3-yl regioisomers due to optimal orientation of the nitrogen lone pair [2]. Substituting with a pyridin-2-yl analog would disrupt this key interaction, potentially leading to a complete loss of activity.

Kinase Inhibition SAR Target Selectivity

Validated Application Scenarios for 4-Methyl-2-pyridin-4-yl-phenol Based on Differential Evidence


Lipophilicity-Driven Lead Optimization in Kinase Inhibitor Programs

Medicinal chemists optimizing a kinase inhibitor series should select 4-Methyl-2-pyridin-4-yl-phenol over 2-(pyridin-4-yl)phenol when a subtle increase in lipophilicity (ΔLogP = +0.05) is required to improve cellular permeability without exceeding the Rule-of-Five thresholds. This allows for fine-tuning of ADME properties while preserving the critical 4-pyridyl hinge-binding motif identified in CDK inhibitor programs [1][2].

Synthesis of Metal-Phenolate Complexes for OLED and Catalytic Applications

The enhanced electron density on the phenolic oxygen due to the 4-methyl substituent makes 4-Methyl-2-pyridin-4-yl-phenol a preferred pro-ligand for generating metal-phenolate complexes with altered redox potentials. This is particularly relevant for the development of iridium or platinum-based phosphorescent emitters where fine-tuning of the HOMO level is essential for color purity and device efficiency [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Diversity

As a fragment-sized molecule (MW < 200 Da) with a computed XLogP3 of 2.5, 4-Methyl-2-pyridin-4-yl-phenol offers a distinct vector for growing into the ATP-binding pocket of kinases. Its rigid, planar structure places it among the 'three-dimensional' fragments that are prioritized in modern FBDD libraries, especially when the 4-pyridyl nitrogen is essential for anchoring to the hinge region [2].

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